molecular formula C13H13ClF3N3O2S2 B2675864 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797225-05-8

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2675864
CAS No.: 1797225-05-8
M. Wt: 399.83
InChI Key: FSQAXZIOBJVYEO-UHFFFAOYSA-N
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Description

The compound "5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative with unique structural features. The presence of a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, combined with a thiophene sulfonamide moiety, gives this compound distinct physicochemical properties that make it an interesting subject for research in medicinal chemistry.

Scientific Research Applications

In Chemistry: Used as a building block for synthesizing other complex molecules due to its diverse functional groups.

In Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors, owing to its unique structure.

In Medicine: Explored for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

In Industry: Potentially useful in the development of specialty chemicals or advanced materials due to its stability and reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including:

  • Preparation of intermediates such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.

  • Introduction of the ethyl linker.

  • Sulfonamide formation with thiophene derivatives.

Industrial Production Methods: Industrial production would scale up these synthetic routes using optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrazole ring or sulfur moiety, forming sulfoxides or sulfone derivatives.

  • Reduction: : Reduction reactions could target the sulfonamide or pyrazole functionalities.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the chloro position.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, organometallics.

Major Products Formed

  • Oxidized derivatives like sulfoxides and sulfones.

  • Reduced forms with modified functional groups.

  • Substituted products depending on the reagents used.

Mechanism of Action

The mechanism of action involves:

  • Binding to molecular targets: : The compound's sulfonamide group may interact with enzymes or receptors, disrupting their normal function.

  • Pathways involved: : Potential inhibition of enzymatic pathways critical for cell survival or proliferation.

Similar Compounds

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(3-trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness: The unique combination of the chloro, cyclopropyl, and trifluoromethyl groups in the specified compound provides distinct physicochemical properties and biological activities not observed in other related structures.

Properties

IUPAC Name

5-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2S2/c14-11-3-4-12(23-11)24(21,22)18-5-6-20-9(8-1-2-8)7-10(19-20)13(15,16)17/h3-4,7-8,18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAXZIOBJVYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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